Optovin

Descripción general

Descripción

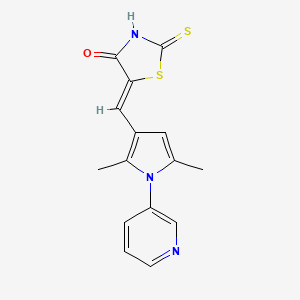

Optovin es una pequeña molécula fotosensible novedosa que actúa como activador del canal de potencial transitorio receptor de ankirina 1 (TRPA1). Es un compuesto sintético con actividad biológica significativa y se utiliza principalmente en investigación científica para estudiar el dolor y la percepción sensorial .

Métodos De Preparación

Optovin se sintetiza mediante una serie de reacciones químicas que involucran la formación de un derivado de rodanina. La ruta sintética normalmente implica la condensación de 2,5-dimetil-1-piridin-3-ilpirrol-3-carbaldehído con 2-sulfanylideno-1,3-tiazolidin-4-ona en condiciones de reacción específicas . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis de laboratorio implica un control cuidadoso de los parámetros de reacción para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Optovin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo ciertas condiciones, lo que lleva a la formación de varios derivados oxidados.

Reducción: También se pueden realizar reacciones de reducción en this compound, aunque las condiciones y los reactivos específicos para estas reacciones se informan con menos frecuencia.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neuroscience

Optovin is primarily used to study neuronal activity and pain perception. Its ability to activate TRPA1 channels allows researchers to investigate sensory signaling pathways in real-time.

- Case Study : In experiments with zebrafish, this compound treatment led to significant motor excitation upon light exposure, demonstrating its utility in studying motor control mechanisms .

Pharmacology

This compound serves as a critical tool for exploring the pharmacological properties of TRPA1 channels. This includes assessing the effects of various compounds on TRPA1-mediated responses.

- Research Insight : Studies have shown that this compound can facilitate repeated photoactivation of motor behaviors in animal models, providing insights into potential therapeutic applications for pain management .

Medicine

The compound's role in pain management is particularly noteworthy. By targeting TRPA1 channels, this compound may contribute to the development of new analgesic therapies.

- Clinical Potential : Research indicates that this compound's mechanism could lead to innovative treatments for conditions involving chronic pain by modulating TRPA1 activity without the need for genetic modifications .

Safety and Biochemical Properties

This compound's safety profile and biochemical interactions are crucial for its application in research:

- Biochemical Pathways : The compound interacts specifically with cysteine residues within the TRPA1 protein, influencing pain signal transduction pathways.

- Safety Considerations : While generally considered safe for laboratory use, precautions should be taken to protect this compound from light exposure to maintain its efficacy .

Mecanismo De Acción

Optovin ejerce sus efectos al actuar como un ligando fotoactivado reversible para el canal TRPA1. Al exponerse a la luz violeta, this compound experimenta una reacción fotoquímica que activa el canal TRPA1. Esta activación implica la formación de un enlace covalente entre this compound y residuos de cisteína sensibles al redox en el canal TRPA1 . La activación de los canales TRPA1 conduce a la excitación neuronal y la posterior percepción del dolor o estímulos sensoriales .

Comparación Con Compuestos Similares

Optovin es único en su capacidad de activar reversiblemente los canales TRPA1 a través de la fotoactivación. Los compuestos similares incluyen:

Aceite de mostaza: Un activador natural de TRPA1, pero carece de la especificidad y el control que ofrece this compound.

Cinamaldehído: Otro activador de TRPA1, pero no proporciona el mismo nivel de control espaciotemporal que this compound.

La singularidad de this compound radica en su mecanismo de fotoactivación reversible, que permite un control preciso de la activación del canal TRPA1 tanto en estudios in vitro como in vivo .

Actividad Biológica

Optovin is a novel small molecule that has garnered attention for its unique ability to activate TRPA1 (Transient Receptor Potential Ankyrin 1) channels through photochemical reactions. This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships, and potential applications in neuroscience and medicine.

Overview of this compound

This compound is a rhodanine derivative characterized by its ability to facilitate photoactivation of neuronal activity. It operates primarily by activating TRPA1 channels, which are crucial in sensory neurons for detecting environmental stimuli such as pain and temperature. The compound has shown significant promise in both in vitro and in vivo models, with an effective concentration (EC50) of approximately 2 μM when activated by violet light (405 nm) .

This compound's activation of TRPA1 channels occurs via a structure-dependent photochemical reaction with redox-sensitive cysteine residues within the channel. Upon exposure to light, this compound generates reactive oxygen species (ROS), specifically singlet oxygen (), which plays a role in its biological effects . The mechanism can be summarized as follows:

- Light Activation : When exposed to violet light, this compound transitions into a reactive state.

- Cysteine Interaction : The activated form of this compound interacts with cysteine residues in TRPA1, leading to channel activation.

- Calcium Influx : The opening of TRPA1 channels allows for an influx of calcium ions (), resulting in neuronal excitation and motor responses .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is closely tied to its chemical structure. Research has demonstrated that specific structural components are essential for its activity:

- Pyrrole Ring : Essential for activity; modifications that remove or alter this ring result in loss of function.

- Pyridine Ring : Not critical for activity; substitutions here do not significantly affect the compound's efficacy .

- Rhodanine Moiety : Contributes to the photochemical properties necessary for ROS generation .

Table 1 summarizes key structural analogs of this compound and their biological activities:

| Compound | Structure Description | EC50 (μM) | Activity |

|---|---|---|---|

| This compound | Rhodanine derivative | 2 | Strong TRPA1 activator |

| Compound 6b8 | Pyridine replaced with benzene | 18.3 | Moderate TRPA1 activation |

| Compound 6c5 | Pyrrole removed | N/A | No activity |

| Compound 4g6 | Modified rhodanine | 5 | Reduced activity |

Case Study 1: Motor Control in Paralyzed Extremities

In experimental models involving animals with severed spinal cords, localized illumination of this compound-treated areas resulted in controlled motor activity. This finding highlights the potential clinical applications of this compound in treating paralysis and other motor control disorders .

Case Study 2: Neuronal Activation in Zebrafish Models

Research involving zebrafish larvae demonstrated that this compound could induce rapid locomotion upon light exposure. The latency for motion response was measured at approximately 2 seconds, indicating a robust and quick activation mechanism . This study underscores the utility of this compound as a tool for optogenetic applications.

Research Findings

Recent studies have focused on refining the understanding of this compound's pharmacological profile and optimizing its use in various experimental contexts:

- High-Conductance Chemo-Optogenetic Systems : Modifications to this compound have led to the development of systems that allow for precise control over neuronal excitability, enhancing the utility of optogenetics in research .

- Behavioral Excitation : Unlike other rhodanine derivatives that generate ROS without behavioral effects, only this compound has been shown to elicit significant motor responses, demonstrating its unique action profile .

Propiedades

IUPAC Name |

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129155 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348575-88-2 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.